molecular formula C17H16N6OS B2964040 (2-(Pyrazin-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1235001-09-8

(2-(Pyrazin-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2964040
CAS No.: 1235001-09-8
M. Wt: 352.42
InChI Key: OXYOQHDFTROVMA-UHFFFAOYSA-N
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Description

(2-(Pyrazin-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N6OS and its molecular weight is 352.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to target mycobacterium tuberculosis h37ra and immortalized rat hepatic stellate cells (HSC-T6) . These targets play a crucial role in the pathogenesis of tuberculosis and fibrosis, respectively.

Mode of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra and have demonstrated anti-fibrotic activities . The interaction of these compounds with their targets leads to changes that inhibit the growth of the bacteria or the progression of fibrosis.

Biochemical Pathways

Similar compounds have been reported to inhibit the synthesis of collagen, a key component of the extracellular matrix, in fibrotic diseases . This suggests that the compound may interfere with the biochemical pathways involved in collagen synthesis and deposition.

Result of Action

Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra and have demonstrated anti-fibrotic activities . These results suggest that the compound could potentially be used in the treatment of tuberculosis and fibrotic diseases.

Properties

IUPAC Name

(2-pyrazin-2-yl-1,3-thiazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c24-17(14-12-25-16(21-14)13-11-18-5-6-19-13)23-9-7-22(8-10-23)15-3-1-2-4-20-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYOQHDFTROVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.